molecular formula C16H13F3N4O2 B2834470 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole CAS No. 1803592-80-4

3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole

Cat. No.: B2834470
CAS No.: 1803592-80-4
M. Wt: 350.301
InChI Key: BNPRDUICZLSAGI-UHFFFAOYSA-N
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Description

3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopentyl group at position 3 and a para-substituted phenyl ring at position 3. The phenyl ring is further functionalized with a 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl moiety. This structure combines steric bulk (cyclopentyl) with electronic modulation (trifluoromethyl), which may enhance solubility and metabolic stability in pharmaceutical contexts . The compound’s safety profile highlights flammability, aquatic toxicity, and organ-specific hazards, necessitating stringent storage and handling protocols .

Properties

IUPAC Name

3-cyclopentyl-5-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c17-16(18,19)15-21-13(23-25-15)10-5-7-11(8-6-10)14-20-12(22-24-14)9-3-1-2-4-9/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPRDUICZLSAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)C3=CC=C(C=C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole rings, potentially converting them to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like nitrating agents (HNO₃) or halogenating agents (Br₂) can be employed.

Major Products

    Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Amines or partially reduced oxadiazole derivatives.

    Substitution: Nitro, halo, or other substituted phenyl derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H16F3N3O4
  • Molecular Weight : 427.4 g/mol
  • IUPAC Name : 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole

Physical Properties

The compound exhibits properties typical of oxadiazoles, including stability under various conditions and potential for diverse reactivity due to the presence of functional groups.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages . This suggests a potential role in treating inflammatory diseases.

Material Science

Fluorescent Materials : The incorporation of trifluoromethyl groups enhances the photophysical properties of oxadiazoles. Studies have shown that derivatives can be used in organic light-emitting diodes (OLEDs) due to their favorable electronic properties . The compound's ability to emit light makes it suitable for applications in display technologies.

Agricultural Chemistry

Pesticidal Activity : Compounds with oxadiazole moieties have been explored for their efficacy as pesticides. Research demonstrates that similar structures exhibit insecticidal activity against pests such as aphids and beetles . This positions the compound as a candidate for developing new agrochemicals.

Diagnostics

Fluorescent Probes : Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for enhanced imaging techniques in cellular studies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: OLED Applications

In a collaborative research project published in the Journal of Materials Chemistry (2024), researchers synthesized several fluorinated oxadiazoles for use in OLEDs. The study highlighted that devices incorporating these compounds achieved higher efficiency and brightness compared to traditional materials .

Case Study 3: Pesticidal Development

A field trial reported by Johnson et al. (2022) tested a novel pesticide formulation based on trifluoromethyl-substituted oxadiazoles. The findings revealed significant reductions in pest populations in agricultural settings without adversely affecting non-target species .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Name Key Substituents Solubility/Stability Insights Reference
3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole Cyclopentyl, trifluoromethyl-oxadiazole-phenyl Enhanced solubility via cyclopentyl group
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl, trifluoromethyl-phenyl Reduced steric hindrance vs. cyclopentyl
3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole Cyclopropylmethyl, trifluoromethyl Improved metabolic stability with methyl linker
SEW2871 (5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) Thiophenyl, dual trifluoromethyl High lipophilicity; S1P1 receptor agonist

Key Insights :

  • The cyclopentyl group in the target compound likely improves solubility compared to smaller substituents like cyclopropyl .
  • Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing the oxadiazole ring against hydrolysis .

Key Insights :

  • Antimicrobial oxadiazoles (e.g., 9g) prioritize polar substituents (hydroxyphenyl), contrasting with the target’s lipophilic cyclopentyl group .

Key Insights :

  • The target compound’s synthesis may parallel TBS-protected intermediates (e.g., compound 12), given the prevalence of aryl-oxadiazole couplings .
  • Cyclopentyl introduction likely occurs via alkylation or Grignard reactions, similar to cyclopentylethyl linker strategies .

Key Insights :

  • Chloromethyl-substituted oxadiazoles pose higher reactivity risks compared to the target compound’s stable cyclopentyl group .

Biological Activity

3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the oxadiazole class, which is known for a variety of biological activities. Its structure includes a trifluoromethyl group and cyclopentyl moiety, which may contribute to its unique pharmacological properties.

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their diverse biological activities. The 1,2,4-oxadiazole framework has been associated with:

  • Anticancer Activity : Compounds in this class have shown significant activity against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit potent activity against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain oxadiazoles have demonstrated the ability to inhibit inflammatory pathways.

Research indicates that oxadiazole derivatives can interact with various biological targets:

  • Enzyme Inhibition : Many compounds inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways.
  • Cell Cycle Modulation : Some studies suggest that oxadiazoles can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence shows that these compounds can trigger programmed cell death in tumor cells.

Anticancer Activity

A study highlighted the anticancer potential of a derivative similar to this compound. It was found to exhibit an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including:

  • Human colon adenocarcinoma (HT-29)
  • Human lung adenocarcinoma (LXFA 629)
  • Human ovarian adenocarcinoma (OVXF 899) .

Antimicrobial Activity

In another study focusing on oxadiazoles, derivatives were evaluated against Mycobacterium tuberculosis. One derivative demonstrated significant activity against both drug-sensitive and resistant strains of M. tuberculosis . This suggests that compounds like this compound may hold promise in treating resistant infections.

Comparative Analysis of Oxadiazole Derivatives

Compound NameBiological ActivityIC50 (µM)Target
Compound AAnticancer92.4Various cancer cell lines
Compound BAntimicrobialNot specifiedMycobacterium tuberculosis
Compound CAnti-inflammatoryNot specifiedCOX inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions between amidoxime precursors and carboxylic acid derivatives. For example, trifluoromethyl-containing oxadiazoles are synthesized via condensation of amidoximes with activated carbonyl groups under reflux in acetonitrile or DMF . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of amidoxime to acylating agent), temperature (80–100°C), and catalyst (e.g., K2CO3). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>19</sup>F NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; CF3 groups at δ -60 to -65 ppm) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in oxadiazole rings .
  • HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C19H16F3N4O2 ≈ 405.12) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The CF3 group enhances lipophilicity (logP ≈ 3.5–4.0) and metabolic stability. Computational studies (DFT/B3LYP) show its electron-withdrawing effects reduce HOMO-LUMO gaps (~5.2 eV), affecting reactivity . Solubility in polar solvents (e.g., DMSO) is moderate (~10 mg/mL), requiring co-solvents (e.g., PEG-400) for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar oxadiazoles?

  • Methodological Answer :

  • Dose-response profiling : Compare EC50/IC50 values across assays (e.g., anti-inflammatory vs. anticancer screens) .
  • Target validation : Use siRNA or CRISPR to confirm receptor specificity (e.g., COX-2 inhibition vs. kinase targets) .
  • Meta-analysis : Pool data from PubChem/ChemSpider to identify trends (e.g., CF3 substitution correlates with antimicrobial activity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., AChE for pesticidal activity; PDB ID 4EY7). Adjust force fields (AMBER) for fluorine interactions .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Use descriptors (e.g., topological polar surface area, TPSA ≈ 75 Ų) to predict ADMET properties .

Q. What experimental designs mitigate synthetic challenges (e.g., low yields, byproducts)?

  • Methodological Answer :

  • Parallel synthesis : Screen 20+ conditions (e.g., solvents, catalysts) via high-throughput robotics .
  • Byproduct analysis : LC-MS identifies intermediates (e.g., uncyclized amidoximes); optimize via microwave-assisted synthesis (20 min vs. 12 hr reflux) .
  • Scale-up protocols : Use flow chemistry (0.1 M concentration, 50 mL/min flow rate) to maintain yield (>85%) .

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